molecular formula C14H10ClFO3 B2719960 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid CAS No. 1002312-89-1

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2719960
CAS No.: 1002312-89-1
M. Wt: 280.68
InChI Key: YPQYZGILZDOKRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.

    Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Conversion to corresponding carboxylate salts.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.

Biology:

  • Employed in the study of enzyme interactions and protein modifications.

Medicine:

  • Potential applications in drug development due to its structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to observable biological effects.

Comparison with Similar Compounds

  • 5-Chloro-2-fluorobenzoic acid
  • 3-Fluorobenzoic acid
  • 2-Hydroxy-5-chlorobenzoic acid

Uniqueness: 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its interactions with biological macromolecules, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a chloro group at the 5th position and a 3-fluorobenzyl ether group at the 2nd position of the benzoic acid core. This structural configuration is crucial for its biological activity, influencing its solubility, lipophilicity, and interaction with target proteins.

The compound's mechanism of action is primarily associated with its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects .
  • Receptor Interactions : The compound serves as a probe in biochemical assays to study receptor-ligand interactions, particularly in the context of inflammatory pathways.
  • Modulation of Signaling Pathways : It may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which is crucial in mediating inflammation and immune responses .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In rodent models, it was found to:

  • Decrease nociceptive response times in heat-induced pain tests.
  • Show a dose-dependent reduction in writhing responses in acetic acid-induced pain models .

Pharmacokinetics

Pharmacokinetic studies indicate that after administration, the compound reaches maximum plasma concentrations (C_max) relatively quickly, with a notable elimination half-life (T_1/2) that suggests sustained action compared to traditional NSAIDs like aspirin. The compound's systemic exposure was measured using high-pressure liquid chromatography (HPLC), revealing an area under the curve (AUC) indicative of effective bioavailability .

Toxicity Profile

Toxicity studies conducted according to OECD guidelines reveal that this compound has a favorable safety profile compared to other NSAIDs. Notably:

  • It resulted in significantly less gastric mucosal damage than aspirin at equivalent doses.
  • The lethal dose (LD_50) was established to be comparable to aspirin but with reduced adverse effects on gastric tissues .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and similar compounds:

Compound NameCOX InhibitionAnalgesic ActivityGastric Safety Profile
This compoundYesHighBetter than Aspirin
AspirinYesHighPoor
IbuprofenYesModerateModerate

Case Studies

  • Study on Inflammatory Models : A study published in PubMed Central investigated the effects of this compound on LPS-induced inflammation in rats. Results showed significant reductions in inflammatory markers and improved histopathological outcomes compared to control groups .
  • Analgesic Efficacy Study : Another study assessed the analgesic efficacy across various dosages and found that lower doses effectively managed pain without significant side effects, highlighting its potential as an alternative analgesic agent .

Properties

IUPAC Name

5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQYZGILZDOKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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